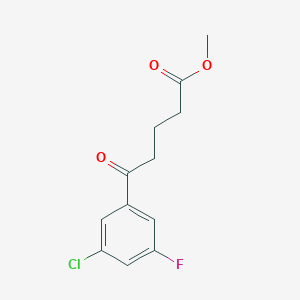

Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate

CAS No.: 1443333-35-4

Cat. No.: VC13549092

Molecular Formula: C12H12ClFO3

Molecular Weight: 258.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443333-35-4 |

|---|---|

| Molecular Formula | C12H12ClFO3 |

| Molecular Weight | 258.67 g/mol |

| IUPAC Name | methyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |

| Standard InChI Key | GOPVRPGJGNFVFY-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F |

| Canonical SMILES | COC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate (CAS: 1443349-55-0) belongs to the class of halogenated aromatic esters. Its molecular formula is C₁₂H₁₂ClFO₃, with a molecular weight of 272.70 g/mol. The compound features a phenyl ring substituted with chlorine and fluorine at the 3- and 5-positions, respectively, linked to a γ-ketovalerate chain terminated by a methyl ester (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClFO₃ | |

| Molecular Weight | 272.70 g/mol | |

| Boiling Point | Not reported | – |

| Solubility | Reacts with polar solvents | |

| Stability | Moisture-sensitive |

The presence of electron-withdrawing halogens (Cl, F) on the aromatic ring enhances the electrophilicity of the ketone group, making it reactive toward nucleophiles such as amines or hydrides. The methyl ester group contributes to solubility in nonpolar organic solvents, though hydrolysis under acidic or basic conditions remains a stability concern .

Synthetic Methodologies and Optimization

While no explicit synthesis protocol for Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is documented, analogous compounds suggest a multi-step approach involving Friedel-Crafts acylation followed by esterification. A plausible route involves:

-

Friedel-Crafts Acylation: Reacting 3-chloro-5-fluorobenzene with glutaric anhydride in the presence of AlCl₃ to form 5-(3-chloro-5-fluorophenyl)-5-oxovaleric acid.

-

Esterification: Treating the resultant acid with methanol under catalytic sulfuric acid to yield the methyl ester.

Critical parameters include temperature control (80–100°C for acylation, 60°C for esterification) and strict anhydrous conditions to prevent hydrolysis of the ester group . Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) is typically required to achieve >95% purity.

Applications in Pharmaceutical Research

Halogenated aromatic esters like Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate serve as intermediates in synthesizing bioactive molecules. Notably, structurally related compounds have been investigated as inhibitors of protein-protein interactions, such as MDM2-p53 antagonists . For example, compound 20 in MDM2 inhibitor studies features a 3-chloro-2-fluorophenyl group and demonstrates sub-micromolar binding affinity () . Although direct data for Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is lacking, its structural similarity suggests potential utility in:

-

Anticancer Drug Development: As a building block for small-molecule inhibitors targeting oncogenic proteins .

-

Agrochemicals: Halogenated aromatics are prevalent in herbicides and fungicides due to their stability and bioactivity.

Recent Advances and Research Directions

Recent patents highlight innovations in fluorination and cyanation techniques applicable to analogous compounds. For instance, CN107286087B describes a high-yield (90%) method for synthesizing 2-cyano-3-chloro-5-trifluoromethylpyridine using KF and benzyltriethylammonium chloride . Adapting such catalytic systems could optimize the synthesis of Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate by enhancing fluorination efficiency . Additionally, advances in continuous-flow chemistry may mitigate stability issues associated with moisture-sensitive intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume